molecular formula C15H15NO3 B2978567 1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene CAS No. 72567-42-1

1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene

Cat. No.: B2978567
CAS No.: 72567-42-1
M. Wt: 257.289
InChI Key: MOXXGGNTJNSZCQ-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzene, featuring a methyl group and a nitrophenoxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various substituents on the benzene ring, depending on the reagents used.

Scientific Research Applications

1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The nitrophenoxyethyl group can participate in various biochemical pathways, influencing the compound’s overall activity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-nitrobenzene: Similar structure but lacks the ethyl group.

    4-Nitrophenyl 4-tolyl ether: Similar ether linkage but different substituents.

    4-Methyl-4′-nitrodiphenyl ether: Similar nitro and methyl groups but different overall structure.

Uniqueness

1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene is unique due to the presence of both a nitrophenoxyethyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-12-2-4-13(5-3-12)10-11-19-15-8-6-14(7-9-15)16(17)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXXGGNTJNSZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(4-Methylphenyl)ethyl bromide (X: X=Br) (10 g, 0.05 mole) and sodium 4-nitrophenolate (XI) (8.1 g, 0.05 mole) were added to dimethylformamide (60 ml), and the mixture was reacted at 90° C. for 5 hours. Thereafter, the reaction mixture was treated in the same manner as in Example 12 to obtain 9.5 g of 4-[2-(4-methylphenyl)ethoxy]nitrobenzene (VI) as white crystals (yield, 73.9%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium 4-nitrophenolate
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(4-Methylphenyl)ethyl alcohol (VIII) (2.72 g, 0.02 mole), 4-nitrochlorobenzene (IX: X=Cl) (3.15 g, 0.02 mole) and potassium hydroxide (1.4 g, 0.025 mole) were added to benzene (60 ml), and dicyclohexyl-18-crown-6 (0.2 g) was added thereto, followed by reaction at 60° C. for 10 hours. The reaction mixture was washed with water and concentrated, and the precipitated crystals were recrystallized from 95% ethanol to obtain 4.5 g of 4-[2-(4-methylphenyl)ethoxy]nitrobenzene (VI) as white crystals (yield, 87.5%).
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 65% sodium hydride (1.1 g, 0.03 mole) in dimethylsulfoxide (30 ml) were added 2-(4-methylphenyl)ethyl alcohol (VIII) (2.72 g, 0.02 mole) and 4-nitrochlorobenzene (IX: X=Cl) (3.15 g, 0.02 mole). After heating to 30° C. for 5 hours with stirring, the reaction mixture was treated in the same manner as in Example 12 to obtain 4.6 g of 4-[2-(4-methylphenyl)ethoxy]nitrobenzene (VI) as white crystals (yield, 89.5%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 2-(4-methylphenyl)ethyl alcohol (VIII) (13.6 g, 0.1 mole), 4-nitrochlorobenzene (IX: X=Cl) (15.8 g, 0.1 mole), toluene (92 g), tetra-n-butylammonium bromide (3.2 g, 0.01 mole) and a 50% aqueous sodium hydroxide solution (24 g) was stirred vigorously at 50° to 60° C. for 5 hours. The organic layer was separated, washed with water two times and then concentrated in vacuo. By recrystallizing the crude product from 95% ethanol, 20.6 g (yield, 80%) of 4-[2-(4-methylphenyl)ethoxy]nitrobenzene (VI) were obtained as white crystals.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
92 g
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

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